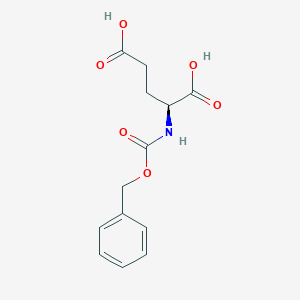

N-Carbobenzoxy-L-glutamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFCXMDXBIEMQG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883660 | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-62-0, 63648-73-7 | |

| Record name | N-(Benzyloxycarbonyl)-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-((phenylmethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Carbobenzoxy L Glutamic Acid and Its Derivatives

Carbobenzoxylation of L-Glutamic Acid

The most fundamental method for preparing N-Carbobenzoxy-L-glutamic acid involves the direct protection of the amino group of L-glutamic acid. This is typically achieved through the Schotten-Baumann reaction, where L-glutamic acid is treated with benzyl (B1604629) chloroformate (Z-Cl) under alkaline conditions. google.com A common procedure involves reacting L-glutamic acid with benzyl chloroformate in the presence of a sodium base. google.com The resulting impure this compound sodium salt is then purified by adjusting the pH to 4-5 with an acid, followed by extraction with an organic solvent to remove impurities. Subsequent acidification to a strongly acidic pH precipitates the crude product, which is then recrystallized from water to yield the final product. google.com This method is a cornerstone for producing this key intermediate for peptide synthesis. google.com

Mixed Anhydride (B1165640) Procedures in Amidation

Derivatization via Cyclic Anhydride Intermediates

The formation of a cyclic anhydride from this compound provides a versatile intermediate for synthesizing various derivatives. This anhydride can be prepared and subsequently reacted with nucleophiles to achieve regioselective derivatization. For instance, reacting the this compound anhydride with benzyl alcohol can yield the α-benzyl ester, although with moderate selectivity. frontiersin.orgfrontiersin.org The desired product can then be isolated as its dicyclohexylamine (B1670486) salt. frontiersin.orgfrontiersin.org This approach is valuable for creating mono-esters of glutamic acid. However, it's noted that attempts to deprotect N-carbobenzoxy-L-glutamic anhydride to obtain glutamic acid anhydride can lead to the formation of pyroglutamic acid instead. google.comlookchem.com

The reaction of this compound anhydride with α-aminoisobutyric acid, followed by removal of the protecting group, yields a mixture of α- and γ-L-glutamyl-α-aminoisobutyric acid. tandfonline.com This highlights the utility of the cyclic anhydride in peptide coupling reactions.

Mixed Anhydride Procedures in Amidation

The mixed anhydride method is a well-established technique for forming amide bonds in peptide synthesis, and it is applicable to this compound derivatives. This procedure involves activating a carboxylic acid, in this case, a derivative of this compound, by forming a mixed anhydride, typically with a chloroformate. This activated intermediate is then reacted with an amine to form the desired amide. For example, a mixture of the α- and γ-benzyl esters of this compound can be reacted with isopropylamine (B41738) via the mixed anhydride method to produce a mixture of α- and γ-L-glutamylisopropylamide after deprotection. tandfonline.com This method is also employed in the synthesis of Nγ-alkyl derivatives of L-glutamine, where N-carbobenzyloxy-L-glutamic acid α-tert-butyl ester is converted to its γ-amides.

| Reagent 1 | Reagent 2 | Product | Reference |

| This compound α-tert-butyl ester | Amine (e.g., ethylamine, methylamine) | Nγ-alkyl-N-carbobenzyloxy-L-glutamine α-tert-butyl ester | |

| This compound benzyl esters | Isopropylamine | α- and γ-L-Glutamylisopropylamide (after deprotection) | tandfonline.com |

Stereocontrolled Chemical Synthesis Approaches

Maintaining stereochemical integrity is paramount in the synthesis of amino acid derivatives. Various stereocontrolled approaches have been developed for the synthesis of derivatives of this compound. For instance, in the synthesis of nonracemic hydroxyglutamic acids, stereocontrol is a key consideration. beilstein-journals.org One strategy involves the bromination of N-phthaloyl-L-glutamic acid followed by methanolysis, which yields a mixture of diastereomers. beilstein-journals.org

More advanced techniques combine metal catalysis with photoredox-mediated reactions. For example, an asymmetric Ni-catalyzed cross-coupling combined with a metallaphotoredox-mediated decarboxylative arylation has been used with N-Cbz-protected amino acids to produce benzylic amine products with high enantioselectivity. chinesechemsoc.org Stereocontrolled synthesis of α-hydroxy-β-amino acids has also been achieved via the Lewis acid-promoted cyanation of oxazine (B8389632) derivatives, which can be derived from amino acids. acs.org These methods highlight the ongoing efforts to achieve high levels of stereocontrol in complex amino acid transformations.

Derivatization Strategies and Functional Group Transformations Involving N Carbobenzoxy L Glutamic Acid

Esterification Reactions for Carboxyl Protection

Esterification of the carboxylic acid moieties in N-Cbz-L-glutamic acid is a critical step to prevent their interference in subsequent coupling reactions. The choice of esterifying agent dictates the deprotection strategy, allowing for orthogonal protection schemes in complex syntheses.

α-Esterification with Benzyl (B1604629) Alcohol

The selective esterification of the α-carboxyl group of N-Cbz-L-glutamic acid with benzyl alcohol yields N-Cbz-L-glutamic acid α-benzyl ester, a valuable intermediate in peptide synthesis. One established method involves the conversion of N-Cbz-L-glutamic acid to its cyclic anhydride (B1165640), which upon reaction with benzyl alcohol, provides the α-benzyl ester with moderate selectivity. This product can be isolated as its dicyclohexylamine (B1670486) salt in a 59% yield. frontiersin.orgfrontiersin.org Another approach to synthesizing N-(p-carbobenzoxyaminobenzoyl)-L-glutamic acid α-benzyl ester has been reported with a high yield of 93%. tandfonline.com

Biocatalytic methods are also being explored as a more sustainable alternative. For instance, the protease Alcalase has been shown to catalyze the mono-benzylation of N-Boc-L-glutamic acid, achieving an 81% yield of the α-benzyl ester. frontiersin.orgfrontiersin.org While this uses a different N-protecting group, it highlights the potential of enzymatic methods for selective esterification.

γ-Esterification for Differential Reactivity

Selective protection of the γ-carboxyl group is crucial for synthesizing γ-glutamyl peptides or for introducing modifications at the α-position. The synthesis of N-Cbz-L-glutamic acid γ-benzyl ester is a common strategy. researchgate.net This can be achieved through various synthetic routes that exploit the differential reactivity of the two carboxyl groups. For instance, metal cation coordination with the amino and α-carboxyl groups can increase the acidity of the α-carboxyl group, directing esterification to the γ-position. researchgate.net Using this principle, the esterification of L-glutamic acid with benzyl alcohol promoted by copper(II) chloride (CuCl2) achieved a 95.31% yield with 100% selectivity for the γ-benzyl ester. researchgate.netresearchgate.net Another approach involves the formation of an oxazolidinone ring to protect the α-carboxyl group, allowing for selective esterification of the γ-carboxyl group. nih.gov

Tert-Butyl Ester Formation

The tert-butyl ester is another important protecting group, favored for its acid-labile nature. Both α- and γ-tert-butyl esters of N-Cbz-L-glutamic acid are synthetically useful. tcichemicals.com

N-Cbz-L-glutamic acid α-tert-butyl ester is prepared to leave the γ-carboxyl group free for subsequent reactions.

N-Cbz-L-glutamic acid γ-tert-butyl ester is widely used in peptide synthesis and as a building block for bioactive molecules due to the enhanced solubility and stability conferred by the tert-butyl group. chemimpex.com It is particularly valuable in the design of prodrugs to improve bioavailability. chemimpex.com

The synthesis of these tert-butyl esters can be achieved by reacting N-Cbz-L-glutamic acid with a source of tert-butyl groups, such as tert-butyl alcohol, in the presence of a suitable coupling agent. researchgate.net For example, a method for synthesizing L-glutamic acid-alpha-tert-butyl ester involves reacting L-glutamic acid-gamma-methyl ester with a reaction solvent under acid catalysis, followed by reaction with Cbz-Osu, hydrolysis, and finally hydrogenolysis. google.com

Prodrug Esterification Strategies

Esterification is a common strategy to create prodrugs, which are inactive or less active precursors that are converted to the active drug in the body. This approach can improve a drug's pharmacokinetic properties. researchgate.net Amino acid ester prodrugs, for instance, can enhance intestinal transport via oligopeptide transporters. mdpi.com

In the context of N-Cbz-L-glutamic acid, esterification strategies are employed to create prodrugs of various therapeutic agents. For example, pivaloyloxymethyl (POM) esters have been incorporated into derivatives of N-Cbz-glutamic acid in the synthesis of phosphinate pseudopeptide prodrugs. nih.gov These prodrugs are designed to release the active compound upon enzymatic cleavage of the ester bond. researchgate.netnih.gov The stability and enzymatic conversion rate of these ester prodrugs are critical factors in their design and efficacy. acs.orgmdpi.com

Amidation and Peptide Bond Formation

The free carboxyl groups of N-Cbz-L-glutamic acid and its ester derivatives are readily activated for the formation of amide bonds, the cornerstone of peptide synthesis.

Synthesis of L-Isoglutamine Derivatives

L-isoglutamine is an isomer of L-glutamine where the side-chain carboxyl group, rather than the α-carboxyl group, is an amide. N-Cbz-L-glutamic acid is a key starting material for the synthesis of N-protected L-isoglutamine derivatives. A common method involves the activation of the γ-carboxyl group of a suitably α-protected N-Cbz-L-glutamic acid derivative, followed by reaction with ammonia (B1221849) or an amine. For instance, N-Cbz-L-glutamic acid anhydride can be condensed with various amino acid methyl esters to yield a series of novel L-isoglutamine derivatives. researchgate.net The synthesis of D-isoglutamine-D-tryptophan has been achieved by protecting the amino group of D-glutamic acid with Cbz, protecting the main chain carboxyl group with an alkyl group, and then activating the side chain carboxyl group for condensation with a D-tryptophan ester. google.com

Coupling Reactions for Complex Amides

N-Carbobenzoxy-L-glutamic acid is a key building block in the synthesis of complex amides, most notably in peptide synthesis. The presence of the N-Cbz (Z) protecting group allows for the selective activation of its carboxylic acid functionalities to facilitate amide bond formation with a variety of amines.

Standard peptide coupling reagents are widely employed to mediate these reactions. uni-kiel.de Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). uni-kiel.de These additives act as racemization suppressors and enhance the reaction rate. uni-kiel.de The reaction typically proceeds by activating a carboxyl group of N-Cbz-L-glutamic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the coupling partner to form the amide bond. uni-kiel.de Onium-type coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), have also proven effective, especially for sterically hindered amino acids. uni-kiel.deresearchgate.net

The choice of solvent is critical, with anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) being common options. These reactions are typically conducted at room temperature, and the resulting complex amides can be obtained in good yields, often ranging from 75–80%. For instance, N-Cbz-L-glutamic acid can be coupled with various amino acid esters to form dipeptides, which are crucial intermediates in the synthesis of larger peptide chains. nih.gov

A summary of common coupling agents and conditions is provided in the table below.

| Coupling Reagent System | Common Solvents | Typical Yields | Key Features |

| DCC/HOBt | DCM, DMF | 75-80% | Widely used, cost-effective. |

| EDC/HOBt | DCM, DMF | Good to High | Water-soluble carbodiimide, simplifies purification. nih.gov |

| PyBOP | DMF | High | Effective for sterically hindered couplings. |

| COMU | DMF, Water (micellar) | High | Efficient and fast reactions. researchgate.net |

| CIP/HOAt | DMF | High | Effective for sterically hindered amino acids. uni-kiel.de |

Selective Deprotection Protocols of the N-Carbobenzoxy Group

The removal of the N-Carbobenzoxy (Cbz) group is a critical step in multi-step syntheses. Several methods exist for its cleavage, each with its own advantages and specific applications.

Acid-Mediated Cleavage Mechanisms

The Cbz group can be cleaved under acidic conditions. A common reagent for this purpose is a solution of hydrogen bromide (HBr) in glacial acetic acid. The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the benzyl-oxygen bond to release the free amine, carbon dioxide, and benzyl bromide. frontiersin.org While effective, this method uses harsh acidic conditions that may not be compatible with other acid-sensitive functional groups within the molecule. total-synthesis.com Trifluoroacetic acid (TFA) is another strong acid that can be used for Cbz deprotection.

Catalytic Hydrogenolysis for Benzyloxycarbonyl Removal

Catalytic hydrogenolysis is the most widely used and mildest method for removing the Cbz group. masterorganicchemistry.comhighfine.com The reaction is typically carried out using a palladium catalyst, most commonly 5-10% palladium on activated carbon (Pd/C), under an atmosphere of hydrogen gas. highfine.com The process is highly efficient and proceeds at neutral pH, making it compatible with a wide range of functional groups. masterorganicchemistry.com

The mechanism involves the reduction of the benzyloxycarbonyl group, leading to the formation of the free amine, toluene (B28343), and carbon dioxide. total-synthesis.comtaylorfrancis.com The reaction is generally clean and provides high yields of the deprotected product. taylorfrancis.com Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a palladium catalyst, offers an alternative to using hydrogen gas and is also very effective. highfine.comthieme-connect.com

However, a notable limitation of catalytic hydrogenolysis is its incompatibility with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing moieties, which can poison the catalyst. wiley.comscientificupdate.com

| Deprotection Method | Reagents | Conditions | Key Features & Limitations |

| Acid-Mediated Cleavage | HBr in Acetic Acid, TFA | Room temperature to 50°C | Effective but harsh; may cleave other acid-labile groups. frontiersin.org |

| Catalytic Hydrogenolysis | H₂ gas, Pd/C | Atmospheric pressure, room or elevated temp. | Mild, neutral pH, high yield; incompatible with reducible groups. total-synthesis.commasterorganicchemistry.comhighfine.com |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Room temperature | Avoids use of H₂ gas, mild conditions. highfine.comthieme-connect.com |

Biocatalytic Deprotection and Enantioselectivity

An emerging and highly selective method for Cbz group removal is biocatalytic deprotection. rsc.org This approach utilizes enzymes, known as Cbz-deprotecting enzymes or "deprotectases," which can hydrolyze the carbamate bond under mild conditions. researchgate.netcancer.gov

One of the key advantages of this method is its potential for enantioselectivity. researchgate.net For example, enzymes isolated from microorganisms like Sphingomonas paucimobilis have been shown to selectively cleave the Cbz group from L-amino acids, leaving the corresponding D-enantiomer untouched. wiley.comresearchgate.net This allows for the kinetic resolution of racemic mixtures of Cbz-protected amino acids, yielding both the deprotected L-amino acid and the unreacted Cbz-D-amino acid in high enantiomeric excess (>99% ee). rsc.orgresearchgate.net This process is conducted under mild, aqueous conditions and is tolerant of functional groups that are sensitive to chemical deprotection methods like hydrogenolysis. wiley.com The enzymatic reaction produces the free amino acid and benzyl alcohol as byproducts. rsc.org

Research has identified Cbz-deprotecting enzymes from various microbial sources, including Burkholderia phenazinium and Sphingomonas paucimobilis, which have been expressed in Escherichia coli for improved production. researchgate.netcancer.gov

Formation of Cyclic Anhydride Intermediates for Further Derivatization

This compound can be readily converted into its cyclic anhydride, N-Carbobenzoxy-L-glutamic anhydride. This is typically achieved by treating the diacid with a dehydrating agent such as acetic anhydride. koreascience.krontosight.ai The formation of the anhydride is a quantitative process. koreascience.kr

This cyclic anhydride is a valuable and reactive intermediate for further derivatization. ontosight.aismolecule.com It can react with nucleophiles, such as alcohols or amines, at either of its carbonyl groups. For example, reaction with benzyl alcohol can lead to the formation of the α-benzyl ester, although selectivity can be moderate. frontiersin.org The anhydride is also a key precursor in the synthesis of various heterocyclic compounds and other derivatives of glutamic acid. koreascience.kr For instance, treatment with hydroxylamine (B1172632) yields N-Cbz-α-amino-N-hydroxyglutarimide. koreascience.kr

It's important to note that under certain conditions, such as during attempted deprotection by catalytic hydrogenolysis, N-carbobenzoxy-L-glutamic anhydride can undergo rearrangement to form N-carboxy-L-glutamic anhydride (Leuchs' anhydride) or cyclize to form pyroglutamic acid. google.comlookchem.com

Applications of N Carbobenzoxy L Glutamic Acid As a Chiral Building Block in Advanced Chemical Synthesis

Polypeptide and Polymer Synthesis

The utility of N-Carbobenzoxy-L-glutamic acid is particularly pronounced in polymer chemistry, where it serves as a foundational monomer for creating sophisticated polypeptide structures with tailored properties and functionalities.

Monomer for N-Carboxyanhydride (NCA) Ring-Opening Polymerization

This compound is a critical starting material for the synthesis of α-amino acid N-carboxyanhydrides (NCAs), which are the most important monomers for producing high molecular weight synthetic polypeptides. researchgate.netresearchgate.net The conversion of N-Cbz-L-glutamic acid, often after esterification of the γ-carboxyl group (e.g., as a benzyl (B1604629) ester), into its corresponding NCA is typically achieved using phosgene (B1210022) or a safer equivalent like triphosgene. mdpi.comacs.org

The resulting cyclic monomer can then undergo ring-opening polymerization (ROP). In this process, an initiator, commonly a primary amine, attacks one of the electrophilic carbonyl carbons in the NCA ring. mdpi.com This leads to the opening of the ring, formation of a peptide bond, and the release of carbon dioxide, incrementally extending the polypeptide chain. mdpi.com The Cbz group's role is essential, as it protects the α-amino group during both the NCA synthesis and the subsequent polymerization, preventing unwanted side reactions and ensuring the integrity of the growing polymer chain. ontosight.ai The ROP of NCAs is a versatile method that can be controlled to produce well-defined polymers. researchgate.net

Synthesis of Poly(γ-D/L-Glutamic Acid)

While most polypeptides feature α-peptide bonds, poly-γ-glutamic acid (γ-PGA) is a unique biopolymer where glutamic acid units are linked via amide bonds between the α-amino group and the γ-carboxyl group. cdnsciencepub.comjmbfs.org N-Cbz-L-glutamic acid derivatives are key precursors for the chemical synthesis of these polymers, providing an alternative to microbial fermentation. cdnsciencepub.comnih.gov

A successful chemical synthesis of poly-γ-D-glutamic acid illustrates this principle. The process began with N-carbobenzoxy-α-t-butyl-D-glutamic acid, where the α-carboxyl group was protected as a t-butyl ester. cdnsciencepub.com This precursor was used to form a dipeptide active ester, which was then polymerized. cdnsciencepub.com A crucial final step involved the removal of the t-butyl ester protecting groups with mild acid, which selectively liberates the γ-PGA without causing transpeptidation—a side reaction that can scramble the peptide backbone linkages under the basic conditions often used to remove other types of esters. cdnsciencepub.com This synthetic control, enabled by the strategic use of protecting groups on the glutamic acid starting material, is vital for producing structurally pure γ-PGA. Similarly, poly-L-glutamic acid of a controlled molecular weight can be prepared via the ROP of γ-benzyl-L-glutamate-N-carboxyanhydride, followed by deprotection to remove the benzyl groups. google.com

Preparation of Well-Defined Polypeptide Architectures

The development of controlled or "living" polymerization techniques for NCAs has revolutionized the synthesis of polypeptides, enabling the creation of complex and well-defined macromolecular architectures. pku.edu.cnnih.gov High-purity NCA monomers derived from precursors like N-Cbz-L-glutamic acid are essential for the success of these methods. researchgate.net

By carefully selecting initiators, such as hexamethyldisilazane (B44280) (HMDS), chemists can achieve controlled ROP of glutamic acid-derived NCAs, yielding polypeptides with predictable molecular weights and exceptionally narrow molecular weight distributions (Đ < 1.1). nih.govnih.gov This level of control is fundamental for building advanced architectures, including:

Block Copolymers : Synthesized by the sequential addition of different NCA monomers. For example, an amino-terminated polyester (B1180765) has been used as a macroinitiator to start the polymerization of γ-benzyl L-glutamate NCA, resulting in a well-defined polyester-polypeptide diblock copolymer. researchgate.net

Molecular Brushes : These structures, featuring dense grafts of polypeptide side chains along a polymer backbone, can be created using a "grafting through" approach. This involves first synthesizing polypeptide macromonomers via NCA ROP and then polymerizing these macromonomers using a different polymerization method, such as ring-opening metathesis polymerization (ROMP). acs.org

The ability to construct these intricate designs with high precision opens up new possibilities for creating advanced materials for biomedical and technological applications.

Table 1: Synthesis of Polypeptide Architectures from Glutamic Acid-Derived NCAs

| Feature | Description | Research Finding | Reference(s) |

|---|---|---|---|

| Monomer | γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) | A common NCA derived from N-Cbz-L-glutamic acid, used for synthesizing poly(L-glutamic acid) backbones. | researchgate.net, researchgate.net, google.com |

| Controlled Polymerization | Use of specific initiators to control polymer growth. | Hexamethyldisilazane (HMDS) initiator allows for the synthesis of polypeptides with narrow molecular weight distributions (Đ ≈ 1.05). | nih.gov, nih.gov |

| Block Copolymers | Linear chains composed of distinct polymer segments. | Amino-terminated poly(ω-pentadecalactone) used as a macroinitiator for ROP of BLG-NCA to form diblock copolymers. | researchgate.net |

| Molecular Brushes | Polymer backbone with densely packed polypeptide side chains. | Polypeptide macromonomers prepared by NCA ROP are polymerized via Ring-Opening Metathesis Polymerization (ROMP) to form brush structures. | acs.org |

Functionalization of Polypeptide Side Chains for Advanced Materials

N-Cbz-L-glutamic acid is a gateway to producing functional polypeptides that can be chemically altered to create advanced materials. medchemexpress.com The polymerization of a protected monomer like γ-benzyl L-glutamate NCA results in a polypeptide scaffold with protected side chains. nih.gov Upon removal of these protecting groups, the resulting poly(L-glutamic acid) features a backbone decorated with free carboxylic acid groups. google.com

These side-chain carboxylic acids are versatile chemical handles for post-polymerization modification, allowing for the covalent attachment of various moieties through established coupling chemistry. nih.gov An even more direct approach involves the polymerization of a glutamic acid-based NCA that already incorporates a readily functionalizable group. For instance, poly(γ-(4-propargyloxybenzyl)-l-glutamic acid) was synthesized via ROP of its corresponding NCA monomer. nih.gov The pendant propargyl groups on the polymer side chains are then primed for modification via highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. mdpi.comnih.gov This method was used to attach various amine and guanidine-containing molecules, yielding functional materials designed for applications such as gene delivery. nih.gov

Precursor in Medicinal Chemistry and Drug Discovery Research

The same chemical principles that make N-Cbz-L-glutamic acid valuable in polymer synthesis also underpin its importance in medicinal chemistry, where it functions as a key protected building block. ontosight.aiambeed.com

Synthesis of Protected Amino Acid Building Blocks for Drug Scaffolds

In the multistep synthesis of pharmaceuticals and peptide-based therapeutics, the selective protection of functional groups is paramount. N-Cbz-L-glutamic acid provides a glutamic acid unit where the α-amino group is masked by the Cbz group, allowing chemists to perform reactions exclusively at the α- and γ-carboxylic acid sites. ontosight.aichemicalbook.com

This strategy is fundamental to incorporating glutamic acid into complex molecular frameworks. It has been employed in the synthesis of carboxyalkyl peptides designed as inhibitors of the angiotensin-converting enzyme (ACE) and in the development of antifolate drugs for cancer therapy. chemicalbook.comnih.gov A common synthetic intermediate, α-benzyl L-glutamate, can be prepared by first converting N-Cbz-L-glutamic acid into its cyclic anhydride (B1165640) and then reacting it with benzyl alcohol. frontiersin.org The Cbz group is valued for its stability under various reaction conditions and for its facile removal, typically through catalytic hydrogenation or by using reagents like HBr in acetic acid, which cleanly regenerates the free amine without compromising other sensitive parts of the molecule. ontosight.aiacs.org This combination of stability and straightforward deprotection makes N-Cbz-L-glutamic acid an indispensable tool in the synthesis of glutamate-containing compounds investigated for the treatment of neurodegenerative diseases. ontosight.ai

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Cbz-L-glutamic acid; Z-L-glutamic acid |

| L-Glutamic acid | |

| N-Carboxyanhydride | NCA |

| Poly(γ-D/L-Glutamic Acid) | γ-PGA |

| γ-benzyl-L-glutamate-N-carboxyanhydride | BLG-NCA |

| Phosgene | |

| Triphosgene | |

| Carbon dioxide | |

| N-carbobenzoxy-α-t-butyl-D-glutamic acid | |

| Poly(ω-pentadecalactone) | |

| Hexamethyldisilazane | HMDS |

| Ring-Opening Metathesis Polymerization | ROMP |

| Poly(γ-(4-propargyloxybenzyl)-l-glutamic acid) | |

| Copper-catalyzed azide-alkyne cycloaddition | CuAAC |

| Benzyl alcohol | |

| Hydrogen bromide | HBr |

Intermediate in the Synthesis of Biologically Active Natural Product Analogues

This compound is a crucial starting material for the synthesis of analogues of complex natural products. Its inherent chirality is leveraged to construct molecules with precise three-dimensional arrangements, which is often critical for their biological activity.

One notable application is in the synthesis of kainic acid analogues. Kainic acid is a potent neuroexcitatory amino acid, and its analogues are valuable tools for studying glutamate (B1630785) receptors in the central nervous system. The synthesis of these analogues often involves the stereoselective alkylation of a protected glutamic acid derivative, such as N-Cbz-L-glutamic acid, to introduce the desired substituents while maintaining the parent molecule's core stereochemistry.

Furthermore, derivatives of N-Cbz-L-glutamic acid have been utilized in the total synthesis of other biologically active natural products. For instance, it serves as a precursor in multi-step syntheses of complex alkaloids and macrolides where the glutamic acid backbone provides a key chiral fragment of the final structure. The Cbz protecting group is stable under a variety of reaction conditions but can be readily removed via hydrogenolysis, allowing for the unmasking of the amino group at a later stage of the synthesis.

| Natural Product Analogue Class | Role of N-Cbz-L-glutamic acid | Key Synthetic Transformation |

| Kainic Acid Analogues | Chiral template | Stereoselective alkylation |

| Complex Alkaloids | Chiral building block | Incorporation into the molecular backbone |

| Macrolides | Source of a chiral fragment | Multi-step synthesis involving coupling reactions |

Application in Prodrug Development and Antifolate Synthesis

The structural features of this compound make it a valuable component in the design and synthesis of prodrugs and antifolates. Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. This approach can improve a drug's pharmacokinetic properties, such as absorption and distribution. mdpi.com

In the context of antifolate synthesis, N-Cbz-L-glutamic acid and its derivatives are key intermediates. nih.gov Antifolates are a class of drugs that interfere with the action of folic acid, a vitamin essential for cell growth and division. They are widely used in cancer chemotherapy. Methotrexate (B535133), a well-known antifolate, contains a glutamic acid moiety. The synthesis of methotrexate and its analogues often involves coupling a pteridine (B1203161) derivative with a glutamic acid derivative. mdpi.com N-Cbz-L-glutamic acid can be used to introduce the glutamic acid portion with the correct stereochemistry, which is crucial for the drug's interaction with its target enzyme, dihydrofolate reductase. mdpi.com

The development of prodrugs of antifolates also utilizes N-Cbz-L-glutamic acid. For example, ester prodrugs of antifolates can be synthesized to enhance their cellular uptake. nih.gov In these syntheses, the carboxylic acid groups of N-Cbz-L-glutamic acid are esterified, and the resulting compound is then incorporated into the final prodrug structure. nih.gov

| Application | Role of N-Cbz-L-glutamic acid | Example Compound Class |

| Antifolate Synthesis | Introduction of the glutamic acid moiety | Methotrexate and its analogues mdpi.com |

| Prodrug Development | Chiral precursor for prodrugs with improved pharmacokinetics | Ester prodrugs of antifolates nih.gov |

Chiral Synthon for Hydroxyglutamic Acid Analogues in Receptor Studies

Hydroxyglutamic acid analogues are important tools for studying glutamate receptors, which play a critical role in neurotransmission. beilstein-journals.org The introduction of a hydroxyl group into the glutamic acid structure can provide additional hydrogen bonding interactions with the receptor, leading to insights into receptor binding and function. beilstein-journals.org this compound serves as a versatile chiral synthon for the stereoselective synthesis of these analogues. beilstein-journals.org

The synthesis of hydroxyglutamic acid analogues from N-Cbz-L-glutamic acid often involves the stereoselective hydroxylation of an enolate derived from a protected N-Cbz-L-glutamic acid diester. orgsyn.org By carefully choosing the reaction conditions and reagents, chemists can control the position and stereochemistry of the newly introduced hydroxyl group. For example, treatment of the lithium dianion of dimethyl N-Cbz-L-glutamate with an electrophilic hydroxylating agent can lead to the formation of 4-hydroxyglutamic acid derivatives with high diastereoselectivity. beilstein-journals.orgorgsyn.org

These synthesized hydroxyglutamic acid analogues, with their well-defined stereochemistry, are then used in pharmacological studies to probe the structure-activity relationships of glutamate receptors. nih.gov Understanding how these analogues interact with different receptor subtypes can aid in the design of new drugs for neurological disorders. beilstein-journals.orgnih.gov

| Hydroxyglutamic Acid Analogue | Synthetic Strategy from N-Cbz-L-glutamic acid | Application |

| (2S,4R)-4-Hydroxyglutamic acid | Stereoselective hydroxylation of a pyroglutamate (B8496135) derivative beilstein-journals.org | Probing glutamate receptor binding sites nih.gov |

| (2S,4S)-4-Hydroxyglutamic acid | Electrophilic hydroxylation of a protected N-Cbz-L-glutamate beilstein-journals.org | Structure-activity relationship studies of glutamate receptors nih.gov |

Derivatives for Positron Emission Tomography (PET) Studies of Amino Acid Utilization

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled molecules to visualize and measure metabolic processes in the body. Amino acids labeled with positron-emitting isotopes, such as fluorine-18 (B77423), are used to study amino acid transport and metabolism, which are often altered in diseases like cancer.

This compound serves as a precursor for the synthesis of these PET imaging agents. google.com The synthesis typically involves the introduction of a fluorine-18 atom into a derivative of N-Cbz-L-glutamic acid. The Cbz protecting group is advantageous in these syntheses as it is stable during the fluorination step and can be removed under mild conditions to yield the final radiolabeled amino acid.

For example, fluorinated analogues of glutamic acid can be prepared for PET imaging of tumors. google.com The synthesis might involve the preparation of a suitable precursor from N-Cbz-L-glutamic acid, followed by a nucleophilic fluorination reaction with [¹⁸F]fluoride. The resulting radiolabeled compound can then be used to visualize tumors that exhibit increased amino acid uptake. google.com

| PET Tracer Application | Role of N-Cbz-L-glutamic acid | Key Synthetic Step |

| Tumor Imaging | Precursor for fluorinated glutamic acid analogues google.com | Nucleophilic fluorination with [¹⁸F]fluoride |

| Studying Amino Acid Metabolism | Chiral scaffold for radiolabeled amino acids | Introduction of a positron-emitting isotope |

Advanced Analytical and Spectroscopic Characterization in N Carbobenzoxy L Glutamic Acid Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a cornerstone for the separation and purity assessment of N-Carbobenzoxy-L-glutamic acid. High-Performance Liquid Chromatography (HPLC), in particular, is widely employed to ascertain the purity of commercial preparations, often specified to be greater than 98.0%.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

The development of robust HPLC methods is essential for the quality control of this compound and related compounds. A common approach involves utilizing a reverse-phase C18 column. Method development often focuses on optimizing the mobile phase composition to achieve effective separation from impurities and degradation products. For instance, a gradient of aqueous methane (B114726) sulfonic acid and acetonitrile (B52724) can be used for the analysis of related compounds. Another method employs a buffer system, such as a phosphoric acid-potassium dihydrogen phosphate (B84403) buffer mixed with methanol, to control the dissociation of the acidic compound and ensure reproducible results. The pH of the mobile phase is a critical parameter; lower pH values can sometimes lead to increased peak tailing, while higher pH can affect the retention of acidic compounds like this compound.

A study on the related compound N-Carbamyl-l-Glutamic acid demonstrated the use of a UHPLC method with a C18 column and a gradient mobile phase to separate the main compound from its degradation products. Purity analysis by HPLC is a standard specification for commercially available this compound, with typical purity levels exceeding 98%.

Table 1: Example HPLC Method Parameters for Amino Acid Analysis

| Parameter | Value |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Gradient of aqueous acid (e.g., MSA) and acetonitrile |

| Flow Rate | 0.39 mL/min |

| Detection | UV/DAD |

| Purity Standard | >98.0% |

Gas and Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS) Applications for Derivatives

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound and its derivatives, often requiring a derivatization step to improve volatility and ionization efficiency.

For GC-MS analysis, derivatization is necessary due to the polar nature of amino acids. A common method involves silylation, for example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to make the analyte more volatile. Another approach for analyzing γ-glutamyl peptides involves esterification followed by acylation to form methyl ester pentafluoropropionyl derivatives, which can then be analyzed by GC-MS. This technique allows for the sensitive detection and quantification of these compounds.

LC-MS is also widely used, particularly for its ability to analyze aqueous samples directly. It is frequently employed for the analysis of tagged amino acids, where a fluorescent or MS-active label is attached to the amino group to enhance sensitivity. LC-MS methods are crucial in metabolomics for profiling a wide range of compounds, including amino acids and their derivatives, in complex biological samples.

Enantioselective Chromatographic Resolution on Chiral Stationary Phases

The separation of the L- and D-enantiomers of this compound and related amino acids is critical, as biological activity is often enantiomer-specific. This is achieved using chiral stationary phases (CSPs) in HPLC.

Various types of CSPs have proven effective for resolving N-protected amino acids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. For instance, cellulose tris(4-methylbenzoate) has been used for the thermodynamic study of the enantioseparation of N-carbobenzoxy-D,L-amino acids, where the D-enantiomer consistently eluted before the L-enantiomer. Another study found that Chiralcel OD, Chiralcel OF, and Chiralpak AD were effective for the resolution of N-CBZ α-amino acid derivatives, with N-CBZ protected derivatives showing better enantioselectivity than N-t-BOC protected ones.

Macrocyclic glycopeptide-based CSPs, such as Chirobiotic T, V, and R, are also effective, particularly for N-derivatized amino acids. Crown-ether based CSPs are another important class, especially for resolving underivatized amino acids. These phases typically require a low pH mobile phase to ensure the primary amine group of the analyte is protonated.

Table 2: Chiral Stationary Phases for Amino Acid Enantioseparation

| CSP Type | Example | Target Analytes |

|---|---|---|

| Polysaccharide-based | Cellulose tris(4-methylbenzoate), Chiralpak AD | N-CBZ-D,L-amino acids |

| Macrocyclic Glycopeptide | Chirobiotic T, R, V | N-derivatized amino acids |

| Crown Ether-based | ChiroSil® SCA(-) | Underivatized amino acids |

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Vibrational spectroscopy provides information about functional groups, while NMR spectroscopy offers a detailed map of the carbon-hydrogen framework.

Vibrational Spectroscopy (FTIR, FT-Raman) Applications

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are used to identify the characteristic vibrational modes of the functional groups within the this compound molecule.

The FTIR spectrum shows key absorption bands corresponding to the various functional groups. For the related N-benzyloxy carbonyl-L-alanine, characteristic N-H stretching vibrations are observed around 3328 cm⁻¹. The carbonyl (C=O) stretching vibrations are also prominent features. In a study of L-glutamic acid, carbonyl stretching bands were identified in the region of 1635-1781 cm⁻¹. The presence of the carbobenzoxy group will introduce strong absorptions related to the aromatic ring and the urethane (B1682113) linkage. These techniques are sensitive to the molecular environment, including hydrogen bonding.

FT-Raman spectroscopy provides complementary information to FTIR. For instance, in L-glutamic acid, Raman spectra have been used to identify the various polymorphs in the solid state. The combination of FTIR and FT-Raman allows for a more complete vibrational assignment. For L-Glutamic Acid 5-amide, theoretical calculations combined with experimental FTIR and FT-Raman spectra allowed for detailed assignment of vibrational modes, including CH₂ stretching and deformation, and amino group vibrations.

Table 3: Selected Vibrational Frequencies for Related Glutamic Acid Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3328 | |

| C=O (Carboxyl) | Stretching | 1635-1781 | |

| CH₂ | Asymmetric/Symmetric Stretching | 2857-2971 |

| N-H | In-plane bending | 1235-1240 | |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound displays characteristic signals for each proton. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the region of 7.3-7.4 ppm. The benzylic CH₂ protons of the Cbz group show a signal around 5.1 ppm. The α-CH proton of the glutamic acid backbone is observed further upfield, and the β- and γ-CH₂ protons appear as complex multiplets. The acidic protons of the carboxyl groups and the NH proton are also observable, though their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the carboxyl groups and the urethane linkage resonate at the downfield end of the spectrum (typically >170 ppm). The aromatic carbons of the benzyl group appear in the 127-136 ppm range, while the benzylic CH₂ carbon is found around 67 ppm. The α-, β-, and γ-carbons of the glutamic acid moiety have characteristic shifts in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as HSQC, can be used to correlate the proton and carbon signals, further confirming the structural assignments.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Structures

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H (C₆H₅) | ~7.35 | ~128-136 |

| Benzylic-CH₂ | ~5.1 | ~67 |

| α-CH | ~4.3-4.5 | ~53-55 |

| β-CH₂ | ~1.9-2.2 | ~27-30 |

| γ-CH₂ | ~2.3-2.5 | ~30-32 |

| C=O (Urethane) | - | ~156 |

| C=O (Carboxyl) | - | ~174-177 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from general knowledge and spectral databases.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a valuable tool for the quantitative analysis of this compound and for monitoring reactions involving this compound. The presence of the carbobenzoxy (Cbz) group, which contains a benzene (B151609) ring, imparts a characteristic UV absorbance that can be exploited for detection and quantification.

Enzymatic assays for the determination of L-glutamic acid often utilize UV detection methods. r-biopharm.com For instance, the deprotection of N-Cbz protected amino acids can be monitored by high-performance liquid chromatography (HPLC) with UV detection. google.comnih.gov The stability of derivatives like N-Cbz-N5-xanthen-9-yl-D-glutamine can be assessed by tracking absorbance changes, often around 270 nm due to the xanthenyl chromophore. While specific absorbance maxima for this compound itself are dependent on the solvent and pH, the principle remains the same: the aromatic ring of the Cbz group provides a chromophore for UV detection.

In a broader context, UV-Vis spectrophotometry is a fundamental technique for ensuring the quality and purity of chemical compounds. For example, HPLC analysis with UV detection at 210 nm is used to determine the purity of related compounds. nih.gov The performance of the spectrophotometer itself is critical, with parameters like resolution being controlled using standards such as a toluene (B28343) solution in hexane (B92381). bioglobax.com

| Application of UV-Vis Spectrophotometry | Wavelength/Range | Reference |

| Monitoring stability of xanthenyl derivatives | ~270 nm | |

| HPLC purity analysis of related compounds | 210 nm | nih.gov |

| General enzymatic assays for L-glutamic acid | 340 nm | r-biopharm.com |

Mass Spectrometric Identification and Mechanistic Studies

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and analysis of this compound and its derivatives. It provides precise molecular weight information and fragmentation patterns that aid in identification and in studying reaction mechanisms.

High-resolution mass spectrometry (HRMS) offers the capability to determine the elemental composition of a molecule with high accuracy. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound and its derivatives, HRMS can confirm their identity by providing exact mass measurements. nih.gov

Furthermore, advanced HRMS techniques, such as those using Orbitrap mass analyzers, enable the analysis of stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within the molecule. thermofisher.comalexandraatleephillips.com This allows for position-specific isotope analysis (PSIA), which can reveal information about the biochemical pathways involved in the synthesis or metabolism of the compound. thermofisher.com By fragmenting the molecule within the mass spectrometer, it is possible to determine the isotopic composition at specific atomic positions, such as the carboxyl group versus the rest of the molecule. thermofisher.com This level of detail is invaluable for understanding reaction mechanisms and for authenticity control. thermofisher.com Stable isotope-labeled standards of amino acids, including those with N-Cbz protection, are commercially available and crucial for such quantitative and isotopic studies. otsuka.co.jpeurisotop.com

| HRMS Application | Key Information Obtained | Reference |

| Molecular Formula Confirmation | Exact mass measurement | nih.gov |

| Position-Specific Isotope Analysis (PSIA) | Isotope ratios at specific atomic positions | thermofisher.com |

| Metabolomic Studies | Tracing biochemical pathways | thermofisher.com |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for studying enzyme kinetics and inhibition. nih.gov It is particularly well-suited for high-throughput screening of enzyme inhibitors. nih.gov The technique allows for the direct analysis of reaction mixtures with minimal sample preparation, providing a rapid and label-free method for detecting substrates and products. nih.govnih.gov

In the context of enzymes that interact with glutamic acid or its derivatives, MALDI-TOF MS can be used to characterize the mechanism of inhibition. For example, it can be employed to study the activity of deubiquitylating enzymes or E2/E3 ligases, where ubiquitin or ubiquitin-like proteins are transferred. frontiersin.org By monitoring the mass shift corresponding to the enzymatic modification of a substrate or the cleavage of a ubiquitin chain, researchers can determine the activity of the enzyme and the effect of potential inhibitors. frontiersin.orggoogle.com The fragmentation analysis (MS/MS) capabilities of TOF/TOF instruments can further help in identifying the specific site of modification or cleavage. nih.govshimadzu.com

High-Resolution Mass Spectrometry for Multi-Element and Position-Specific Isotopic Information

X-ray Diffraction for Solid-State Structural Determination

For this compound, X-ray diffraction analysis of its crystals or its complexes with proteins can reveal detailed structural insights. A search of the Protein Data Bank (PDB) reveals the crystal structure of thermolysin, a metalloproteinase, in complex with this compound (referred to as Z-L-Glutamic acid). rcsb.orgpdbj.org This structural data provides a molecular basis for understanding how the inhibitor binds to the active site of the enzyme.

The crystal structure of L-glutamic acid itself has been determined in different polymorphic forms. researchgate.netwikipedia.org X-ray diffraction studies have shown how crystallization conditions, such as the use of self-assembled monolayers, can influence which polymorph is formed. researchgate.net While a specific entry for the crystal structure of isolated this compound was not found in the primary search, the principles of X-ray diffraction would apply to it, provided it can be crystallized. The structures of other Cbz-protected peptides have been successfully determined using this method, revealing their conformational preferences. nih.gov

Table of Crystallographic Data for Thermolysin in complex with this compound (PDB ID: 1KJP) rcsb.orgpdbj.org

| Parameter | Value |

| Method | X-RAY DIFFRACTION |

| Resolution | 1.60 Å |

| R-Value Work | 0.168 |

| R-Value Free | 0.180 |

| Space Group | Not specified in snippet |

| Unit Cell Dimensions | Not specified in snippet |

Computational Chemistry and Molecular Modeling Studies of N Carbobenzoxy L Glutamic Acid and Its Analogues

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, have been instrumental in unraveling the electronic characteristics and bonding interactions of N-Carbobenzoxy-L-glutamic acid and its analogues.

Density Functional Theory (DFT) has been widely applied to study the electronic structure of glutamic acid and its derivatives. nih.goveurjchem.com DFT calculations provide a robust framework for optimizing molecular geometries and predicting a variety of electronic properties that govern the reactivity and stability of these molecules. researchgate.net For instance, studies on glutamic acid have utilized DFT to perform exhaustive conformational analyses, investigating neutral, zwitterionic, protonated, and deprotonated forms in solution. nih.gov These calculations help in understanding how the electronic structure influences the relative stability of different conformers.

Key reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a valuable indicator of the molecule's kinetic stability. While specific DFT studies solely focused on this compound are not extensively detailed in the provided results, the principles applied to glutamic acid and other N-Cbz protected amino acids are directly transferable. researchgate.net The carbobenzoxy group, with its aromatic ring, significantly influences the electronic distribution and, consequently, the reactivity of the glutamic acid backbone.

| Reactivity Descriptor | Significance |

| HOMO Energy | Indicates the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Electron Density | Reveals the distribution of electrons in the molecule, highlighting electron-rich and electron-deficient regions. |

| Electrostatic Potential | Maps the regions of positive and negative electrostatic potential on the molecular surface, predicting sites for intermolecular interactions. |

This table outlines key reactivity descriptors obtainable from DFT calculations and their general significance in understanding molecular behavior.

Natural Bond Orbital (NBO) analysis is a powerful method for dissecting the intramolecular and intermolecular interactions that stabilize molecular structures. faccts.demdpi.com It provides a detailed picture of electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. mdpi.com In the context of this compound, NBO analysis can quantify the strength of hydrogen bonds, both within the molecule (intramolecular) and with surrounding solvent molecules (intermolecular).

| NBO Interaction | Description | Significance |

| Donor-Acceptor (Fock Matrix) Analysis | Quantifies the stabilization energy (E(2)) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. faccts.de | Higher E(2) values indicate stronger hyperconjugative or charge transfer interactions, contributing to molecular stability. |

| Natural Population Analysis (NPA) | Provides a more chemically intuitive picture of atomic charges and electron distribution compared to other population analysis methods. faccts.de | Helps in understanding the polarity of bonds and the electrostatic nature of the molecule. |

| Natural Hybrid Orbitals | Describes the hybridization of atomic orbitals in the formation of chemical bonds. | Provides insight into the bonding characteristics (e.g., s-character, p-character) of the molecule. |

This table summarizes the key aspects of NBO analysis and their importance in studying molecular interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its analogues in solution, providing insights into their conformational flexibility and interactions with the solvent environment. researchgate.netnih.gov

MD simulations are particularly well-suited for studying the complex interplay between a solute, like an N-Cbz-protected amino acid, and the surrounding solvent molecules. researchgate.net By simulating the trajectories of atoms over time, researchers can analyze the formation and dynamics of hydrogen bonds between the solute and solvent. researchgate.net The radial distribution function, g(r), is a key metric extracted from MD simulations that describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. researchgate.net This provides a detailed picture of the solvent shell structure.

Furthermore, MD simulations allow for the exploration of the conformational landscape of flexible molecules like this compound. By analyzing the evolution of dihedral angles over the course of the simulation, one can identify the most populated conformations and the energy barriers between them. researchgate.net This is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

MD simulations can be used to predict various solution-phase properties. For instance, simulations have been employed to investigate the mechanism of eutectic formation in mixtures containing CBZ-protected amino acids. nih.gov These simulations revealed that in eutectic forming mixtures, the increase in kinetic energy is significantly larger than the increase in potential energy upon heating, leading to a decrease in Coulomb interaction energies and increased molecular mobility. nih.gov The self-diffusion constants and radial distribution functions obtained from these simulations can confirm the enhancement of molecular mobility and the transition from a solid to a liquid phase. nih.gov

Simulations can also be used to predict solubility. For example, the solubility of N-CBZ derivatized amino acids in supercritical carbon dioxide has been modeled using equations of state combined with data from simulations and group contribution methods. scirp.org

| MD Simulation Output | Information Gained |

| Radial Distribution Function (g(r)) | Provides information about the local ordering of solvent molecules around the solute. researchgate.net |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between solute-solute, solute-solvent, and solvent-solvent molecules. researchgate.net |

| Dihedral Angle Distribution | Reveals the preferred conformations of the molecule in solution. researchgate.net |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed structure and a reference structure, indicating conformational stability. |

| Self-Diffusion Coefficient | Characterizes the translational mobility of molecules in the simulated system. nih.gov |

This table highlights key outputs from molecular dynamics simulations and the insights they provide into the behavior of molecules in solution.

Analysis of Solute-Solvent Interactions and Conformational Landscapes

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound and its analogues is critical to their function. Conformational analysis aims to identify the stable spatial arrangements of the atoms in a molecule and the energy associated with them.

Computational methods are extensively used for conformational analysis. nih.gov For glutamic acid, exhaustive conformational searches have been performed using DFT to identify stable conformers in both vacuum and solution. nih.gov These studies have shown that the presence of a solvent can significantly alter the relative stability of different conformations, often stabilizing more compact structures. nih.gov The stability of zwitterionic forms, for instance, is highly dependent on the explicit hydrogen bonding interactions with the solvent, which are not always fully captured by implicit solvent models. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement experimental findings. For this compound and its analogues, methods like Density Functional Theory (DFT) are instrumental in predicting vibrational spectra, including Infrared (IR) and Raman spectra. researchgate.netmdpi.com These computational approaches can elucidate the relationship between molecular structure and vibrational modes.

Theoretical calculations are typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). researchgate.netnih.gov The optimized molecular geometry is first obtained, from which vibrational frequencies are calculated. To improve the accuracy and facilitate comparison with experimental data, these calculated frequencies are often scaled by a factor (e.g., 0.961) to compensate for approximations in the computational method and anharmonicity. nih.gov The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific modes of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. google.co.in

Studies on analogous N-Cbz-protected amino acids, such as N-Benzyloxycarbonyl-L-Phenylalanine (NBCLP), have demonstrated the utility of this approach. researchgate.net For NBCLP, theoretical vibrational wavenumbers were calculated and compared with experimental FT-IR and FT-Raman data, showing good correlation. researchgate.net Similarly, DFT computations have been successfully applied to analyze the vibrational spectra of L-glutamic acid-containing peptides, tracking shifts in characteristic bands like the amide I mode, which is sensitive to the local conformation and hydrogen-bonding environment. mdpi.com These studies confirm that the zwitterionic form of glutamic acid residues in the crystalline state is stabilized by strong hydrogen bonds, a feature that computational models can effectively capture. mdpi.com

The prediction of other spectroscopic parameters, such as UV-Vis absorption spectra and Nuclear Magnetic Resonance (NMR) chemical shifts, is also achievable. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. researchgate.net For N-Cbz-protected amino acids, computational studies have explored how solvent effects influence these spectroscopic properties. researchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) |

| C=O (Carboxyl) | Stretching | ~1750 - 1720 |

| C=O (Urethane) | Stretching | ~1715 - 1690 |

| Amide II (N-H) | Bending | ~1550 - 1520 |

| C-O | Stretching | ~1260 - 1230 |

| Benzene (B151609) Ring | C=C Stretching | ~1600, ~1495, ~1450 |

In Silico Studies of Enzyme-Substrate/Inhibitor Interactions

In silico methods are crucial for understanding how molecules like this compound interact with biological targets, particularly enzymes. These computational techniques can predict binding modes, affinities, and the dynamics of these interactions, guiding the design of new inhibitors or substrates.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dergipark.org.tr This method is widely used to study the interactions of enzyme inhibitors and substrates. For derivatives of L-glutamic acid, docking studies have provided significant insights into their inhibitory potential. For example, in a study of novel N-(4-aminobenzoyl)-L-glutamic acid conjugated 1,3,5-triazine (B166579) derivatives, molecular docking was used to investigate their binding to the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) protein. malariaworld.org Using the CDOCKER docking algorithm, researchers identified potential binding modes and calculated interaction energies. malariaworld.org

Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site. dergipark.org.tr For instance, research on L-Glycyl-L-Glutamic acid dipeptide binding to caspase-3 identified specific hydrogen bonds with residues like ARG36, SER30, and CYS135. dergipark.org.tr In studies of N-Cbz-protected amino alcohols with galactose oxidase (GOase) variants, docking simulations performed with AutoDock VINA helped to rationalize substrate specificity by showing how the substrate orients its target hydroxyl group towards the copper center in the active site. researchgate.net

The output of a docking simulation typically includes a binding affinity score (e.g., in kcal/mol) and a detailed view of the ligand-receptor complex. These scores provide a relative estimate of the binding strength. While these methods are powerful for screening and hypothesis generation, the predicted binding energies are approximations. researchgate.net

Table 2: Example of Molecular Docking Results for Glutamic Acid Derivatives with Target Enzymes (Note: This table is a representative example based on findings for related compounds.)

| Ligand | Enzyme | Docking Score (Example Metric) | Key Interacting Residues | Reference |

| N-(4-aminobenzoyl)-L-glutamic acid conjugate (Df3) | Pf-DHFR (1J3I) | -38.5 (CDOCKER Energy) | Not specified | malariaworld.org |

| L-Glycyl-L-Glutamic Acid | Caspase-3 | Not specified | ARG32, ARG36, SER30, GLN133, CYS135 | dergipark.org.tr |

| Ferulic Acid | Collagenase (2Y6I) | -324.5 kJ/mol (Binding Energy) | Not specified | ui.ac.id |

While molecular docking provides a static picture of the binding event, free energy simulations offer a more quantitative prediction of binding affinities by accounting for the dynamic nature of the molecules and solvent effects. pku.edu.cn Methods such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) are used to calculate the relative binding free energy (ΔΔG) between two ligands or the absolute binding free energy of a single ligand. acs.org

These simulations are computationally intensive and often employ a combined quantum mechanics/molecular mechanics (QM/MM) approach, particularly when studying enzymatic reactions that involve the formation or breaking of covalent bonds. pku.edu.cn The QM region typically includes the substrate and key active site residues, while the rest of the protein and solvent are treated with classical molecular mechanics (MM). pku.edu.cn This multiscale modeling allows for the detailed study of reaction mechanisms, transition states, and the roles of specific amino acid residues in catalysis. pku.edu.cn

The interaction of amino acids with inorganic surfaces is a field of significant interest, with applications ranging from biocompatible materials to prebiotic chemistry. nih.gov Computational studies, primarily using DFT, are essential for elucidating the mechanisms of adsorption and subsequent reactions of molecules like this compound on various surfaces. ntu.ac.ukmdpi.com

These studies calculate adsorption energies to determine the stability of the molecule on the surface. rsc.org They also provide detailed geometric information, such as bond lengths between the atoms of the molecule and the surface atoms, and analyze the electronic structure to understand the nature of the bonding (e.g., covalent, ionic, van der Waals). mdpi.commdpi.com For glutamic acid adsorbed on magnesium alloy surfaces, DFT calculations have shown that adsorption is driven by the formation of covalent bonds between the carboxyl oxygen atoms and surface Mg atoms, with calculated O-Mg bond lengths ranging from 1.94 to 2.28 Å. mdpi.com

Charge density difference analysis is another powerful tool used in these studies. It visualizes the redistribution of electron density upon adsorption, revealing charge transfer between the molecule and the surface. mdpi.comresearchgate.net For instance, studies of amino acids on TiO2 and Fe surfaces have detailed the crucial role of functional groups (amine and carboxylic acid) in anchoring the molecule, often in a zwitterionic state, through strong interactions with surface atoms. rsc.orgresearchgate.net The presence of water can significantly alter these interactions, a factor that can be included in advanced computational models. rsc.org These computational insights are critical for understanding how a surface might selectively adsorb certain molecules or catalyze reactions like peptide bond formation. nih.gov

Table 3: Example DFT Calculation Results for Amino Acid Adsorption on Metal Surfaces (Note: This table presents representative data for glutamic acid and other amino acids to illustrate the outputs of such studies.)

| Amino Acid | Surface | Adsorption Energy (Eads, eV) | Key Interacting Atoms | Bond Length (Å) | Reference |

| Glutamic Acid | Mg(0001) | -3.76 | O (carboxyl) - Mg | O-Mg: 2.05, 2.11 | mdpi.com |

| L-Glutamine | Cu(111) | -4.61 | N (amino), O (carbonyl) | N-Cu: 2.06, O-Cu: 2.13 | mdpi.com |

| Arginine | Hydrated TiO2 (101) | -1.70 | N (side chain), O (carboxyl) | Not specified | rsc.org |

Biochemical and Enzymological Research Utilizing N Carbobenzoxy L Glutamic Acid Derivatives

Enzyme Activity and Inhibition Mechanism Studies

Derivatives of N-Carbobenzoxy-L-glutamic acid are instrumental in characterizing enzyme activity and dissecting inhibition mechanisms, providing deep insights into biocatalyst function.

The defined structure of Cbz-protected amino acids, including N-Cbz-L-glutamic acid, makes them excellent substrates for probing the specificity of biocatalysts like proteases and lipases. By systematically altering the amino acid side chain while keeping the Cbz group constant, researchers can map the substrate-binding pockets of enzymes.

Proteases, for instance, exhibit varied specificities. Studies have utilized a range of N-Cbz-L-amino acid p-nitrophenyl esters to determine the substrate preferences of enzymes like human leukocyte elastase. nih.gov This enzyme demonstrated broad specificity, hydrolyzing derivatives of glycine (B1666218), phenylalanine, and tyrosine. nih.gov Similarly, the protease from Streptomyces cellulosae was tested against various peptides, showing a preference for those containing hydrophobic amino acids. tandfonline.com For carboxypeptidase assays, peptides with an N-terminus blocked by the Cbz group are commonly used to ensure that only carboxypeptidases can release amino acids from the carboxyl terminus. frontiersin.org The first fluorogenic substrate for legumain, Cbz-Ala-Ala-Asn-AMC, was designed based on its P1 residue preference for asparagine. nih.gov

Lipases have also been characterized using Cbz-derivatives. Recombinant Candida rugosa lipase (B570770) 5 (LIP5) showed a high specificity for hydrolyzing amino acid-derivative substrates like N-carbobenzoxy-L-tyrosine-p-nitrophenyl ester, a preference that distinguishes it from other lipase isoforms. nih.gov In another study, proteases and lipases immobilized on Celite were used to catalyze the esterification of secondary alcohols with N-Cbz-L-amino acids, demonstrating the utility of these derivatives in synthetic biocatalysis. researchgate.net

Table 1: Examples of Biocatalyst Substrate Specificity Studies Using Cbz-Derivatives

| Biocatalyst | Substrate(s) | Research Finding | Reference(s) |

|---|---|---|---|

| Human Leukocyte Elastase | N-Cbz-L-amino acid p-nitrophenyl esters | Broad specificity, hydrolyzing Gly, Phe, and Tyr derivatives. | nih.gov |

| Streptomyces cellulosae Protease | Peptides with hydrophobic amino acids | Hydrolyzed peptides like L-Phe-L-Leu-NH2 and L-Pro-L-Phe-NH2. | tandfonline.com |

| Legumain | Cbz-Ala-Ala-Asn-AMC | Specificity for Asn at the P1 position. | nih.gov |

| Candida rugosa Lipase 5 (LIP5) | N-carbobenzoxy-L-tyrosine-p-nitrophenyl ester | High specificity for amino acid-derivative substrates. | nih.gov |

| Aspergillus oryzae Protease (immobilized) | N-Cbz-L-aspartic acid and 2-butanol | Catalyzed esterification to form N-Cbz-L-aspartyl-sec-butyl ester. | researchgate.net |